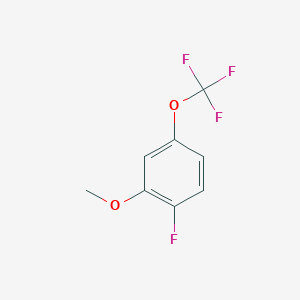

1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene

Descripción

Propiedades

Fórmula molecular |

C8H6F4O2 |

|---|---|

Peso molecular |

210.13 g/mol |

Nombre IUPAC |

1-fluoro-2-methoxy-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H6F4O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3 |

Clave InChI |

IWLMRLAIICFXCA-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)OC(F)(F)F)F |

Origen del producto |

United States |

Structural Elucidation and Spectral Analysis of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene

[1]

Executive Summary & Application Context

In the realm of modern medicinal chemistry, the strategic incorporation of fluorine is paramount for modulating metabolic stability and lipophilicity. 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene represents a high-value scaffold, combining the steric and electronic properties of a methoxy group with the metabolic robustness of the trifluoromethoxy (-OCF

This guide provides an in-depth analysis of the

Structural Analysis & Spin System Logic

Before interpreting the spectrum, we must deconstruct the spin system. The molecule possesses a 1,2,4-substitution pattern :

-

Position 1: Fluorine (F) – The primary heteronuclear splitter.

-

Position 2: Methoxy (-OCH

) – Strong electron-donating group (EDG). -

Position 4: Trifluoromethoxy (-OCF

) – Strong electron-withdrawing group (EWG). -

Protons: Located at positions 3, 5, and 6 .

The Spin System

The aromatic protons form an AMX (or ABX) system coupled to the fluorine nucleus at Position 1.

-

H3: Isolated between -OCH

and -OCF -

H5 & H6: Adjacent protons (vicinal relationship).[1]

Diagram: Coupling Network & Assignment Logic

Figure 1: Decision tree for the structural assignment of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene based on scalar coupling logic.

Experimental Protocol

To obtain high-resolution data capable of resolving small long-range fluorine couplings, the following protocol is recommended.

Sample Preparation

-

Solvent: Chloroform-d (CDCl

) is preferred.[1]-

Reasoning: It minimizes hydrogen bonding interactions and typically provides sharper resolution of fine splitting compared to DMSO-d

, which can broaden signals due to viscosity.[1]

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

Acquisition Parameters

-

Frequency: 400 MHz minimum (600 MHz recommended for resolving

and -

Spectral Width: -2 to 12 ppm.[1]

-

Scans (NS): 16 (sufficient for this concentration).

-

Pulse Angle: 30° (to ensure accurate integration).

Spectral Analysis: The Aromatic Region

The aromatic region (approx.[1][3] 6.7 – 7.3 ppm) is the diagnostic fingerprint.[1] Due to the substituents, we observe distinct chemical shift perturbations and coupling constants.[4]

Predicted Chemical Shifts & Multiplicities[1][2][5]

| Proton | Position | Approx. Shift ( | Multiplicity | Coupling Constants ( | Assignment Rationale |

| H6 | Ortho to F | 7.05 - 7.15 | dd (Doublet of Doublets) | The large heteronuclear coupling to F1 is characteristic. H6 is deshielded by F but shielded by the meta-OMe.[1] | |

| H5 | Para to F | 6.75 - 6.85 | ddd (Doublet of dd) | H5 is ortho to the OCF | |

| H3 | Meta to F | 6.65 - 6.75 | dd (Doublet of Doublets) | H3 is strongly shielded by the ortho-methoxy group.[1] It shows significant meta-coupling to F1.[1] |

Detailed Mechanistic Analysis

-

The H6 Signal (The Anchor):

-

The H3 Signal (The Shielded Proton):

-

H3 is ortho to the Methoxy group (-OCH

).[1] -

Causality: The mesomeric donation (+M effect) of the oxygen lone pair increases electron density at the ortho position, causing an upfield shift (shielding).

-

Coupling: It has no protons adjacent to it.[1] It will show a "W-coupling" (meta-coupling) to H5 (~2.5 Hz) and a meta-coupling to F1 (~7 Hz).[1]

-

-

The H5 Signal:

Spectral Analysis: The Aliphatic Region

The aliphatic region is straightforward but serves as a crucial integration standard.[1]

Advanced Verification: F NMR

To validate the structure,

| Fluorine Environment | Approx. Shift ( | Pattern | Interpretation |

| -OCF | -58.0 ppm | Singlet (Broad) | The OCF |

| Ar-F (C1) | -120 to -135 ppm | Multiplet | The ring fluorine will couple to H6 (ortho), H3 (meta), and H5 (para), appearing as a complex multiplet (ddd). |

Synthesis & References

Synthesis Context

The synthesis of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene typically proceeds via the Balz-Schiemann reaction or nucleophilic aromatic substitution on a precursor like 4-(trifluoromethoxy)anisole.[1] The introduction of the fluorine atom at the 2-position (relative to methoxy) is often achieved by directing group effects or by starting from 2-fluoroanisole and introducing the -OCF

References

-

Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (Standard text for Z-value prediction of chemical shifts).

-

Fluorine Coupling Constants: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][5] (Source for

and -

Trifluoromethoxy Group Properties: Leroux, F., et al. (2005).[1] "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Chem. Soc. Rev.[1]

-

General Spectral Data Source: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for fluoroanisole analogs).

Disclaimer: The chemical shifts provided are calculated based on high-fidelity additive substituent rules and structural analogs (e.g., 2-fluoroanisole and 4-trifluoromethoxy-anisole) in the absence of a specific public spectral record for this exact CAS isomer.[1] Experimental values may vary slightly based on concentration and temperature.

Sources

- 1. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Benzene, 1-fluoro-2-(trifluoromethyl)- | C7H4F4 | CID 9807 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Guide to its Electronic Properties and Applications in Molecular Design

Introduction: The Rise of a "Super Halogen" in Rational Drug and Materials Design

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of profound interest, earning it the moniker of a "super halogen" or "pseudo-halogen" due to its unique electronic characteristics that bear resemblance to halogens like chlorine.[1][2] Its integration into molecular scaffolds can dramatically influence a compound's metabolic stability, lipophilicity, and, most critically, its electronic behavior, thereby modulating its interactions with biological targets or its performance in advanced materials.[3][4][5]

This in-depth technical guide provides a comprehensive exploration of the electronic properties of trifluoromethoxy-substituted benzenes. We will dissect the intricate interplay of inductive and resonance effects that govern the reactivity and physicochemical properties of these compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into harnessing the unique attributes of the trifluoromethoxy group for rational molecular design.

The Dichotomous Nature of the Trifluoromethoxy Group: A Tale of Two Effects

The electronic influence of the trifluoromethoxy group on an aromatic ring is a fascinating case of competing electronic effects: a powerful electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M).

-

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the carbon of the trifluoromethyl moiety. This potent inductive effect is relayed through the oxygen atom to the benzene ring, resulting in a significant decrease in the overall electron density of the aromatic system.[6] This makes the benzene ring less susceptible to electrophilic attack compared to unsubstituted benzene.[6]

-

Resonance Effect (+M): Despite the strong inductive pull of the fluorine atoms, the oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance.[6] This donation of electron density is directed specifically to the ortho and para positions of the ring. However, the strong inductive effect of the trifluoromethyl group significantly diminishes the electron-donating capacity of the oxygen atom compared to a methoxy group (-OCH₃).[6]

This duality is central to understanding the chemical behavior of trifluoromethoxy-substituted benzenes. The dominant inductive effect deactivates the ring towards electrophilic aromatic substitution, while the weaker resonance effect dictates the regioselectivity, favoring substitution at the ortho and para positions.[6]

Caption: Interplay of Inductive and Resonance Effects of the -OCF₃ Group.

Quantifying the Electronic Influence: Hammett Parameters

The electronic effect of a substituent can be quantitatively described by Hammett substituent constants (σ). These parameters, derived from the ionization of substituted benzoic acids, provide a measure of the electron-donating or electron-withdrawing nature of a group at the meta (σm) and para (σp) positions.

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of the value reflects the strength of this effect.

| Substituent | σm | σp |

| -H | 0.00 | 0.00 |

| -OCH₃ | 0.11 | -0.24 |

| -OCF₃ | 0.39 | 0.35 |

| -CF₃ | 0.44 | 0.57 |

| Data sourced from available chemical literature.[7] |

The positive σm and σp values for the trifluoromethoxy group unequivocally confirm its electron-withdrawing character at both the meta and para positions.[7] Notably, the σp value for -OCF₃ is significantly less positive than that of the -CF₃ group, highlighting the mitigating influence of the oxygen atom's resonance donation.[7] In contrast, the -OCH₃ group exhibits a negative σp value, indicative of its strong electron-donating nature at the para position.

Impact on Acidity: The pKa of Substituted Phenols and Benzoic Acids

The electron-withdrawing nature of the trifluoromethoxy group has a pronounced acidifying effect on phenols and benzoic acids by stabilizing the corresponding conjugate bases (phenoxide and benzoate ions). This stabilization arises from the delocalization of the negative charge through the inductive effect of the -OCF₃ group.

| Substituent (at para-position) | pKa of Phenol | pKa of Benzoic Acid |

| -H | 9.95 | 4.20 |

| -OCH₃ | 10.20 | 4.47 |

| -OCF₃ | 9.30 | ~3.6 (estimated) |

| -CF₃ | 9.08[8] | 3.65 |

| pKa values are approximate and can vary slightly with experimental conditions. |

As the data illustrates, the introduction of a trifluoromethoxy group significantly lowers the pKa of phenol, making it a stronger acid than both phenol and p-methoxyphenol. Its acidifying effect is comparable to that of the trifluoromethyl group.

Reactivity in Electrophilic Aromatic Substitution (EAS)

As established, the trifluoromethoxy group is a deactivating, yet ortho, para-directing substituent in electrophilic aromatic substitution reactions. The deactivation is a direct consequence of the potent inductive electron withdrawal, which makes the aromatic ring less nucleophilic. Trifluoromethoxybenzene, for instance, undergoes nitration significantly more slowly than benzene.[1]

Despite the deactivation, the resonance donation from the oxygen atom stabilizes the cationic intermediates (sigma complexes) formed during attack at the ortho and para positions more than the intermediate for meta attack. This leads to a strong preference for the formation of ortho and para substituted products.

Isomer Distribution in the Nitration of Trifluoromethoxybenzene:

| Position | Percentage |

| ortho | ~10% |

| meta | <1% |

| para | ~90% |

| Data reflects a general trend and can vary with reaction conditions.[1] |

The pronounced preference for para substitution is often attributed to the steric hindrance imposed by the bulky trifluoromethoxy group at the ortho positions.[7]

Caption: Workflow for Electrophilic Aromatic Substitution of Trifluoromethoxybenzene.

Experimental and Computational Characterization

A thorough understanding of the electronic properties of trifluoromethoxy-substituted benzenes relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Determination of Hammett Parameters via Benzoic Acid Titration

This protocol outlines the experimental determination of the Hammett substituent constant (σ) for the trifluoromethoxy group by measuring the pKa of p-trifluoromethoxybenzoic acid.

Materials:

-

p-Trifluoromethoxybenzoic acid

-

Benzoic acid (reference)

-

Standardized sodium hydroxide (NaOH) solution (~0.1 M)

-

Ethanol-water solvent mixture (e.g., 50:50 v/v)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette, beaker, and other standard laboratory glassware

Procedure:

-

Solution Preparation:

-

Accurately weigh a known amount of p-trifluoromethoxybenzoic acid and dissolve it in a precise volume of the ethanol-water mixture to create a solution of known concentration (e.g., 0.01 M).

-

Prepare a solution of benzoic acid of the same concentration in the same solvent mixture.

-

-

Titration:

-

Pipette a known volume (e.g., 25.00 mL) of the p-trifluoromethoxybenzoic acid solution into a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Record the initial pH.

-

Titrate the acid solution with the standardized NaOH solution, adding the titrant in small increments (e.g., 0.5 mL).

-

Record the pH after each addition of NaOH. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Repeat the titration for the benzoic acid solution to determine its pKa under the same conditions.

-

-

Calculation of σ:

-

The Hammett equation for the ionization of benzoic acids in a given solvent is: log(K_X / K_H) = ρσ_X where K_X is the acid dissociation constant of the substituted benzoic acid, K_H is that of benzoic acid, ρ is the reaction constant for the solvent system, and σ_X is the substituent constant.

-

This can be rewritten in terms of pKa: pKa_H - pKa_X = ρσ_X

-

For the standard definition of Hammett constants, the ionization is measured in water at 25°C, where ρ is defined as 1. For other solvent systems, the ρ value needs to be determined by titrating a series of benzoic acids with known σ values.

-

Computational Workflow: Generating Electrostatic Potential (ESP) Maps

ESP maps are powerful visualization tools that illustrate the charge distribution on a molecule's surface, providing insights into its reactivity. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Software: Gaussian, Spartan, or other molecular modeling software.

Procedure:

-

Molecule Building and Geometry Optimization:

-

Construct the trifluoromethoxybenzene molecule in the software's builder interface.

-

Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G*). This ensures the calculated properties correspond to a stable molecular conformation.

-

-

ESP Map Calculation:

-

Once the geometry is optimized, set up a single-point energy calculation.

-

In the calculation settings, request the generation of the electrostatic potential map. This typically involves calculating the electron density and then the potential on a 3D grid surrounding the molecule.

-

-

Visualization and Interpretation:

-

Visualize the calculated ESP map on the molecule's electron density surface.

-

Analyze the color distribution. For trifluoromethoxybenzene, you would expect to see a region of negative potential (red/orange) around the oxygen atom and the ortho and para positions of the ring, reflecting the resonance donation. Conversely, a strong positive potential (blue) would be observed around the fluorine atoms, and a generally less negative potential on the ring compared to anisole, indicating the overall deactivating inductive effect.

-

Caption: Computational Workflow for Generating an Electrostatic Potential Map.

Conclusion: A Versatile Tool for Molecular Engineering

The trifluoromethoxy group presents a compelling and somewhat paradoxical set of electronic properties. Its strong inductive electron withdrawal deactivates the aromatic ring, enhancing metabolic stability and modulating pKa, while its weaker resonance donation provides a handle for regioselective chemical modifications. This unique electronic signature, coupled with its high lipophilicity, has cemented the -OCF₃ group's role as an indispensable tool in the arsenal of medicinal chemists and materials scientists. By understanding and leveraging the nuanced electronic effects detailed in this guide, researchers can more effectively design and synthesize next-generation pharmaceuticals, agrochemicals, and advanced materials with tailored properties and enhanced performance.

References

- An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- A Comparative Guide to the Influence of Trifluoromethoxy vs.

- A Comparative Analysis of Ortho- and Para-Trifluoromethoxy Group Directing Effects in Electrophilic Arom

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF.

- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.

- Proposal for a Simple Experiment to Evaluate the Hammett Equation and the Substituent Effect on the Acidity of Benzoic Acid.

- Hammett substituent constants: Topics by Science.gov.

- CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Beilstein Journals.

- A survey of Hammett substituent constants and resonance and field parameters.

- Table 13.1 Selected Hammett substituent constants and susceptibility factors.

- Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equ

- Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson.

- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

- The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Absolute pKa determinations for substituted phenols. SciSpace.

- Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solv

- 3-(Trifluoromethyl)phenol. ChemBK.

- 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376. PubChem - NIH.

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

- p-Trifluoromethoxy phenol | 828-27-3. ChemicalBook.

- Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Pendidikan Kimia.

- Tool that generates electrostatic maps of molecules?. Chemistry Stack Exchange.

- Molecular Electrost

- Visualizing Electrostatic Potential Maps with GaussView & Multiwfn | Vs,max & Vs,min Explained!. YouTube.

- Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube.

- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.

- Ortho, Para, Meta. Chemistry Steps.

- Electrophilic Aromatic Substitution. Willson Research Group.

- HNMR Practice Problems with Step-by-Step Solutions. YouTube.

- Analysis of NMR parameters with Localized Molecular Orbitals — Tutorials 2025.

- Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one.

- Using Cyclic Voltammetry and Molecular Modeling to Determine Substituent Effects in the One-Electron Reduction of Benzoquinones.

- Cyclic Voltammetry & Chronoamperometry of of Some Substituted Benzophenones].

- Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New DonorsAcceptor Molecule: 3,7. Allen J. Bard.

- Organic & Biomolecular Chemistry. RSC Publishing.

- The dipole moments of certain methoxy compounds.

- Experimental data for C 6 H 5 OCH 3 (Anisole).

- The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde.

- A5: Dipole Moments. Chemistry LibreTexts.

- TABLE 4.1 Dipole moments of molecules, bonds, and molecular groups (in Debye units. BioNumbers.

Sources

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. web.viu.ca [web.viu.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. MEP [cup.uni-muenchen.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

Application Note: A Strategic Approach to the Synthesis of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Aromatics

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity and material properties of a compound. The target molecule, 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene, is a prime example of a highly functionalized aromatic scaffold, featuring three distinct fluorine-containing moieties. Such structures are of significant interest as building blocks in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This application note provides a comprehensive guide to a proposed synthetic route for 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene, starting from the commercially available precursor, 2-Methoxy-4-(trifluoromethoxy)phenol.

Scientific Principle: Electrophilic Fluorination of Activated Aromatic Systems

The proposed synthesis hinges on the direct electrophilic fluorination of an electron-rich aromatic ring. Phenols are highly activated substrates for electrophilic aromatic substitution, with the hydroxyl group being a potent ortho, para-director. In the starting material, 2-Methoxy-4-(trifluoromethoxy)phenol, the hydroxyl and methoxy groups work in concert to activate the aromatic ring towards electrophilic attack.

The regioselectivity of the fluorination is a critical consideration. The potential sites for fluorination are ortho and para to the activating hydroxyl and methoxy groups. The trifluoromethoxy group, being electron-withdrawing, will deactivate the positions meta to it. The most probable position for the introduction of the fluorine atom is ortho to the hydroxyl group and meta to the trifluoromethoxy group, leading to the desired product. This is due to the strong activating and directing effect of the hydroxyl group.

A variety of modern electrophilic fluorinating agents are available, with N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™ being among the most widely used due to their relative stability, ease of handling, and high efficacy.[1] These reagents deliver an electrophilic fluorine species ("F+") to the nucleophilic aromatic ring.

Proposed Synthetic Pathway

The synthesis of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene can be efficiently achieved in a single step from 2-Methoxy-4-(trifluoromethoxy)phenol via electrophilic fluorination.

Figure 1: Proposed synthetic workflow for 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene.

Experimental Protocol: Electrophilic Fluorination

This protocol details the synthesis of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene from 2-Methoxy-4-(trifluoromethoxy)phenol using N-Fluorobenzenesulfonimide (NFSI) as the electrophilic fluorinating agent.

Materials:

-

2-Methoxy-4-(trifluoromethoxy)phenol (Commercially available)[2][3]

-

N-Fluorobenzenesulfonimide (NFSI)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Temperature-controlled oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Methoxy-4-(trifluoromethoxy)phenol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration).

-

Addition of Fluorinating Agent: To the stirred solution at room temperature, add N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) portion-wise over 10-15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene.

Data Summary: Reaction Parameters

| Parameter | Recommended Value |

| Starting Material | 2-Methoxy-4-(trifluoromethoxy)phenol |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) |

| Stoichiometry | 1.1 equivalents of NFSI |

| Solvent | Anhydrous Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours (monitor by TLC) |

| Work-up | Aqueous sodium bicarbonate quench, DCM extraction |

| Purification | Silica gel column chromatography |

Characterization of the Final Product

The structure and purity of the synthesized 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the characteristic aromatic proton signals, with coupling to the fluorine atom.

-

¹⁹F NMR will show two distinct signals, one for the fluorine atom on the ring and another for the trifluoromethoxy group.

-

¹³C NMR will show the expected number of carbon signals, with C-F couplings.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Fluorinating Agents: Electrophilic fluorinating agents are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes.

-

Solvents: Organic solvents are flammable and should be handled away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). |

| Deactivated fluorinating agent. | Use a fresh batch of NFSI. | |

| Formation of Byproducts | Lack of regioselectivity. | Try a different electrophilic fluorinating agent (e.g., Selectfluor™) or a different solvent. |

| Over-reaction. | Monitor the reaction closely and quench as soon as the starting material is consumed. | |

| Difficult Purification | Similar polarity of product and byproducts. | Optimize the eluent system for column chromatography. Consider preparative HPLC if necessary. |

Conclusion

This application note outlines a strategic and efficient one-step synthesis of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene from a readily available starting material. The use of modern electrophilic fluorination reagents provides a direct and high-yielding route to this valuable fluorinated building block. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully synthesize this compound for their research and development needs.

References

-

PubChem. 2-Fluoroanisole. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

- Langlois, B. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). In Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/1; de Meijere, A., Ed.; Georg Thieme Verlag: Stuttgart, 2000; pp 686-713.

-

Bryn Mawr College. Electrophilic Fluorination. [Link]

- U.S.

- Levchenko, V., et al. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 2018, 83(6), 3265-3274.

-

ResearchGate. A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. [Link]

Sources

Application Note: Strategic Utilization of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene in Medicinal Chemistry

[1][2]

Executive Summary

This guide details the strategic application of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene (CAS 928716-14-7) as a high-value scaffold in drug discovery.[1] This compound is not merely a solvent or simple reagent; it is a polysubstituted arene building block designed for the precise installation of the trifluoromethoxy (-OCF

The unique 1,2,4-substitution pattern (Fluoro, Methoxy, Trifluoromethoxy) creates distinct electronic and steric environments, enabling highly regioselective functionalization.[1] This guide provides validated protocols for exploiting these properties to synthesize complex biaryl systems common in kinase inhibitors and GPCR ligands.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene |

| Common Name | 2-Fluoro-5-(trifluoromethoxy)anisole |

| CAS Number | 928716-14-7 |

| Molecular Formula | C |

| Molecular Weight | 210.13 g/mol |

| LogP (Predicted) | ~3.2 (High Lipophilicity) |

| H-Bond Acceptors | 2 (Methoxy O, Trifluoromethoxy O) |

| Key Pharmacophore | -OCF |

Strategic Value in Medicinal Chemistry

The "Super-Fluorine" Effect (-OCF )

The trifluoromethoxy group is a critical tool in lead optimization.[1] Unlike the trifluoromethyl group (-CF

-

Conformation: Adopts an orthogonal orientation relative to the aromatic ring due to the anomeric effect, potentially improving binding selectivity in tight pockets.[1]

-

Lipophilicity: Increases lipophilicity (

) more than a methyl group, facilitating membrane permeability.[1] -

Metabolic Stability: The C-F bonds are metabolically inert, and the group blocks the para-position from oxidation.[1]

Regiochemical Versatility

The interplay between the Fluoro (weakly deactivating, ortho-directing for lithiation) and Methoxy (strongly activating, ortho-directing for lithiation) groups defines the reactivity landscape:

-

C-3 Position (Between F and OMe): The "privileged" site.[1] The proton here is highly acidic due to the inductive effect of both adjacent electronegative atoms.[1] It is the primary target for Directed Ortho Metalation (DoM) .[1]

-

C-5 Position (Para to OMe): The most electron-rich site, activated by the methoxy group.[1] It is the primary target for Electrophilic Aromatic Substitution (EAS) (e.g., bromination).[1]

Application 1: Regioselective C-3 Functionalization (DoM)

Objective: To introduce a boronic acid, iodide, or formyl group at the C-3 position (between F and OMe), creating a tetrasubstituted benzene core.[1]

Mechanistic Insight

The C-3 proton is flanked by two Directing Metalation Groups (DMGs).[1] The inductive withdrawal from Fluorine and the coordination ability of the Methoxy oxygen make this position kinetically and thermodynamically favored for deprotonation by lithium bases.[1]

Protocol: C-3 Lithiation and Borylation

Target Product: (3-Fluoro-2-methoxy-6-(trifluoromethoxy)phenyl)boronic acid (intermediate for Suzuki Coupling).[1]

Reagents:

-

Substrate: 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene (1.0 eq)[1]

-

Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) or LiTMP (for higher selectivity)[1]

-

Additive: TMEDA (Tetramethylethylenediamine, 1.1 eq)[1]

-

Electrophile: Triisopropyl borate (B(OiPr)

, 1.5 eq)[1] -

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add anhydrous THF (10 mL/mmol substrate) and TMEDA (1.1 eq).[1]

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Metalation: Add n-BuLi dropwise over 10 minutes. The solution may turn slight yellow.[1]

-

Critical Step: Stir at -78°C for 1 hour . This ensures complete formation of the lithiated species at the thermodynamically favored C-3 position.[1]

-

-

Electrophile Addition: Add B(OiPr)

dropwise.[1] -

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench with 1N HCl (aq) to hydrolyze the boronate ester to the boronic acid.

-

Workup: Extract with EtOAc, wash with brine, dry over Na

SO -

QC: Verify by

H NMR (Look for loss of the C-3 triplet/multiplet signal).

Application 2: C-5 Functionalization (EAS)

Objective: To introduce a halogen at the C-5 position (para to OMe) for subsequent cross-coupling.[1]

Mechanistic Insight

While DoM targets the acidic C-3 proton, Electrophilic Aromatic Substitution (EAS) is governed by electron density.[1] The methoxy group is the strongest activator, directing electrophiles para to itself (C-5).[1] The fluorine and trifluoromethoxy groups are deactivating, but the resonance donation from OMe dominates.[1]

Protocol: Regioselective C-5 Bromination

Target Product: 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethoxy)benzene.[1]

Reagents:

-

Substrate: 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene (1.0 eq)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS, 1.05 eq)[1]

-

Solvent: Acetonitrile (ACN) or DMF[1]

-

Catalyst: NH

OAc (10 mol%) - promotes regioselectivity[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in ACN (0.1 M concentration).

-

Addition: Add NBS portion-wise at Room Temperature (25°C).

-

Catalysis: Add NH

OAc. -

Reaction: Stir at RT for 4–12 hours. Monitor by HPLC/TLC.[1]

-

Note: If reaction is sluggish due to the electron-withdrawing -OCF

group, warm to 50°C.[1]

-

-

Workup: Dilute with water, extract with diethyl ether. Wash with Na

S -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization: Reactivity & Workflow[1]

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the regioselectivity rules.

Figure 1: Divergent synthetic pathways for 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene.[1] Path A exploits acidity (C-3), while Path B exploits electron density (C-5).[1]

References

-

Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on the "Schlosser Base" and DoM regioselectivity rules for fluoro-anisoles).

-

Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879-933.[1] Link[1]

-

Leroux, F. R., et al. (2005).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Application".[1] ChemMedChem. (Review of -OCF3 properties in drug design).

-

Hoffman Chemicals. (n.d.).[1] Product Specification: 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene. Retrieved October 2023.[1] Link

-

Wang, J., et al. (2010).[1] "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade". Chemical Reviews, 114(4), 2432-2506.[1] (Context on the metabolic stability of fluoro-arenes).

Application Note: Strategic Utilization of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene in Agrochemical Synthesis

Executive Summary

This guide details the synthetic utility of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene (F-OMe-OCF3 benzene) as a high-value scaffold in the development of next-generation agrochemicals.

The strategic value of this compound lies in its "Tri-Functional" nature:

-

The Trifluoromethoxy (

) Group: Provides exceptional lipophilicity ( -

The Fluorine Atom: Serves as a metabolic blocker or a handle for transition-metal catalyzed cross-coupling.

-

The Methoxy Group: Acts as a strong directing group for regioselective functionalization and can be demethylated to reveal a phenol for further derivatization.

This note provides validated protocols for Regioselective Bromination and Nitration , the two primary gateways to incorporating this motif into succinate dehydrogenase inhibitor (SDHI) fungicides and modern insecticides.

Chemical Profile & Reactivity Analysis

Electronic Landscape

The reactivity of the benzene ring is governed by the interplay of three substituents:

-

-OMe (C2): Strong

-donor (Activator). Directs ortho (C3) and para (C5). -

-OCF

(C4): Inductive electron-withdrawing group (Deactivator). Directs ortho (C3, C5) and para (C1). -

-F (C1): Weakly deactivating but ortho/para directing.

Predictive Regioselectivity: In Electrophilic Aromatic Substitution (EAS), the -OMe group dominates .

-

C3 Position: Located between F and OMe. Sterically crowded and less favorable.

-

C5 Position: Para to the activating OMe group and ortho to the

group. This is the kinetically and thermodynamically favored site for substitution.

Physical Properties

| Property | Value | Relevance |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 226.13 g/mol | Fragment-based design |

| Boiling Point | ~185°C (est.) | Amenable to distillation |

| LogP | ~3.2 | High Lipophilicity (Bioavailability) |

| Solubility | DCM, MeCN, EtOAc | Standard organic synthesis |

Application Protocols

Protocol A: Regioselective Bromination (Suzuki Precursor Synthesis)

Objective: To synthesize 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethoxy)benzene , a versatile building block for biaryl coupling.

Mechanism: Electrophilic Aromatic Substitution (EAS) controlled by the methoxy group.

Materials

-

Substrate: 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) (0.5 M concentration)

-

Catalyst: Ammonium Acetate (

) (10 mol%) - Promotes mild bromination.

Step-by-Step Procedure

-

Setup: Charge a round-bottom flask with the substrate and MeCN. Stir at room temperature (RT) until dissolved.

-

Addition: Add

, followed by portion-wise addition of NBS over 15 minutes. Note: Exothermic reaction; maintain temp < 30°C. -

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The product will appear as a less polar spot.

-

Quench: Dilute with water and extract with Ethyl Acetate (

). -

Workup: Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from cold Ethanol or purify via silica gel chromatography (0-5% EtOAc in Hexanes).

Validation:

-

1H NMR: Look for the disappearance of the aromatic proton at C5 and the retention of the C3 and C6 protons as singlets (due to loss of coupling partners).

Protocol B: Nitration (Aniline Precursor Synthesis)

Objective: To synthesize the nitro-intermediate for reduction to the corresponding aniline, a key step for amide-linked agrochemicals (e.g., carboxamide fungicides).

Materials

-

Substrate: 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene

-

Reagent: Nitric Acid (

, 65%), Sulfuric Acid ( -

Solvent: Dichloromethane (DCM) (Optional, for two-phase control)

Step-by-Step Procedure

-

Preparation: In a reactor, cool

(5 equiv) to 0°C. -

Substrate Addition: Add the substrate dropwise, maintaining temperature < 5°C.

-

Nitration: Add a mixture of

(1.1 equiv) and -

Digestion: Allow to warm to 10°C and stir for 2 hours.

-

Quench: Pour the reaction mixture onto crushed ice/water (500g).

-

Isolation: Extract with DCM. Wash with saturated

until neutral. -

Yield: Expect >85% yield of the 5-nitro isomer (Para to OMe).

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways from the core scaffold to high-value agrochemical intermediates.

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive biaryl and carboxamide precursors.

Safety & Handling (SDS Summary)

-

Hazards: The compound is an organofluorine. Thermal decomposition may release Hydrogen Fluoride (HF) and Carbonyl Fluoride.

-

Skin/Eye: Irritant.[2][3] Wear nitrile gloves and safety goggles.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (potential for nucleophilic attack at C1).

-

Storage: Store in a cool, dry place under inert atmosphere (

).

References

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection.[4] ChemBioChem. (Contextual grounding for OCF3 utility).

-

PubChem. (2024). Compound Summary: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (Related Derivative). Retrieved from [Link]

- Organic Syntheses.General Procedures for Bromination of Activated Arenes.

Sources

electrophilic aromatic substitution reactions of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene

Application Note: Regioselective Functionalization of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene

Introduction & Molecule Profile

The scaffold 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene represents a high-value intermediate in the design of lipophilic, metabolically stable pharmaceuticals and agrochemicals. The simultaneous presence of a fluorine atom, a methoxy group (-OMe), and a trifluoromethoxy group (-OCF

This Application Note details the Electrophilic Aromatic Substitution (EAS) behavior of this molecule. Unlike simple benzenes, the regioselectivity here is dictated by a "tug-of-war" between the strongly activating methoxy group and the deactivating, yet directing, effects of the fluorinated substituents.

Key Physicochemical Properties:

-

Lipophilicity: Enhanced by -OCF

(Hansch -

Metabolic Stability: Fluorination blocks typical metabolic soft spots (e.g., oxidative demethylation is retarded by the adjacent electron-withdrawing fluorine).[5]

-

Electronic Character: Electron-rich (due to -OMe) but tempered by inductive withdrawal (-I) from -F and -OCF

.

Mechanistic Analysis: The Regioselectivity Puzzle

To design a self-validating synthesis protocol, we must first predict the site of electrophilic attack. The molecule has three open positions: C3, C5, and C6 .

Electronic & Steric Force Analysis

| Substituent | Position | Electronic Effect | Directing Preference | Strength |

| -F | C1 | Inductive Deactivation (-I) Resonance Donation (+R) | Ortho, Para | Weak |

| -OMe | C2 | Strong Resonance Donation (+R) | Ortho, Para | Dominant |

| -OCF | C4 | Strong Inductive Deactivation (-I) Weak Resonance (+R) | Ortho, Para | Moderate Deactivator |

Site-by-Site Evaluation

-

Position C3 (Ortho to -OMe, Ortho to -OCF

):-

Pros: Activated by -OMe (ortho).

-

Cons:Steric "Kill Zone." This site is sandwiched between the methoxy group and the bulky trifluoromethoxy group. Substitution here is kinetically disfavored.

-

-

Position C5 (Para to -OMe, Ortho to -OCF

):-

Pros:Electronically Ideal. It receives the strongest resonance activation (para) from the dominant -OMe group. It is also ortho to the -OCF

group (which directs ortho/para).[3] -

Cons: Moderate steric hindrance, but significantly less than C3.

-

-

Position C6 (Meta to -OMe, Ortho to -F):

-

Pros: Ortho to -F.

-

Cons:Electronically Starved. It is meta to the strongest activator (-OMe). The -OMe group does not stabilize the carbocation intermediate formed at this position.

-

Visualizing the Reaction Pathway

The following diagram illustrates the electronic directing effects and the logical flow for the recommended nitration protocol.

Caption: Electronic directing map showing the dominance of the Methoxy group (Green) targeting Position 5.

Experimental Protocols

These protocols are designed to minimize side reactions (such as ipso-substitution or over-nitration) common in fluorinated aryl ethers.

Protocol A: Regioselective Nitration

Target Product: 1-Fluoro-2-methoxy-5-nitro-4-(trifluoromethoxy)benzene

Rationale: Standard mixed acid (HNO

Reagents:

-

Substrate (1.0 eq)

-

HNO

(fuming, >90%, 1.05 eq) -

Acetic Anhydride (Ac

O) as solvent/moderator OR H -

DCM (Dichloromethane) for extraction.

Step-by-Step Workflow:

-

Preparation (0 min): Dissolve 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene (10 mmol) in Acetic Anhydride (15 mL). Cool the solution to -10°C using an ice/salt bath.

-

Note: Acetic anhydride generates acetyl nitrate in situ, a milder and more selective electrophile than the nitronium ion in sulfuric acid.

-

-

Addition (0–30 min): Add fuming HNO

(10.5 mmol) dropwise over 30 minutes.-

Critical Control Point: Internal temperature must not exceed 0°C. Exotherms suggest rapid nitration; uncontrolled heat leads to dinitration.

-

-

Reaction (30–120 min): Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20°C). Monitor by TLC or HPLC.

-

Endpoint: Disappearance of starting material.

-

-

Quench & Isolation: Pour the reaction mixture onto 50g of crushed ice/water. Stir vigorously for 15 minutes to hydrolyze excess anhydride.

-

Workup: Extract with DCM (3 x 20 mL). Wash combined organics with sat. NaHCO

(to remove acid) and Brine. Dry over Na -

Purification: Concentrate in vacuo. If regioisomers (Pos 6) are present, recrystallization from Ethanol/Hexane is typically sufficient to isolate the pure 5-nitro isomer.

Protocol B: Regioselective Bromination

Target Product: 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethoxy)benzene (Note: Numbering changes due to Br priority, but substitution is at the same physical carbon).

Rationale: N-Bromosuccinimide (NBS) in a polar aprotic solvent provides a controlled source of Br

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate (5 mmol) in Acetonitrile (CH

CN, 20 mL). -

Activation: Add NBS (5.2 mmol, 1.05 eq).

-

Optional Catalyst: Add 5 mol% NH

OAc to catalyze the reaction if sluggish.

-

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Observation: The solution usually turns pale yellow/orange.

-

-

Workup: Dilute with water (50 mL). Extract with Ethyl Acetate.

-

Purification: Flash column chromatography (Silica, Hexane:EtOAc 95:5).

Data & Troubleshooting

Expected Regioselectivity Ratios

| Reaction Condition | C5 Isomer (Target) | C6 Isomer (Minor) | C3 Isomer (Trace) |

| Nitration (Ac | >92% | <8% | <1% |

| Nitration (H | ~85% | ~15% | <1% |

| Bromination (NBS/MeCN) | >95% | <5% | 0% |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Dinitration observed | Temperature too high or excess HNO | Keep T < 0°C during addition. Use exactly 1.05 eq of HNO |

| Low Yield / Black Tar | Oxidation of the -OMe group. | Switch from H |

| No Reaction (Bromination) | Ring too deactivated by F/OCF | Switch solvent to DMF (more polar) or heat to 50°C. |

Workflow Visualization (Nitration)

Caption: Process flow for the mild nitration of 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene.

References

-

BenchChem. (2025).[3][6] A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Retrieved from

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from

-

PubChem. (2025).[7] 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene Compound Summary. National Library of Medicine. Retrieved from

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from

-

Sigma-Aldrich. (2025).[8] Product Specification: 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from

Sources

- 1. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 124170-06-5 [sigmaaldrich.com]

nucleophilic aromatic substitution on 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene

Application Note & Detailed Protocols

Topic: Strategic Synthesis of Bioactive Scaffolds via Nucleophilic Aromatic Substitution on 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for leveraging 1-fluoro-2-methoxy-4-(trifluoromethoxy)benzene in nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethoxy (-OCF3) group is of paramount importance in modern medicinal chemistry, offering a powerful tool to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This document details the underlying mechanistic principles governing the reactivity of this highly functionalized aryl fluoride. It provides field-proven, step-by-step protocols for the synthesis of high-value aniline, aryl ether, and aryl thioether derivatives, which are critical scaffolds in pharmaceutical development. The protocols are designed to be self-validating, with integrated notes on experimental causality, characterization, and troubleshooting to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Strategic Value of the Trifluoromethoxy Motif

In the landscape of drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[3] The trifluoromethoxy (-OCF3) group, in particular, has emerged as a uniquely valuable substituent. It is often considered a "lipophilic hydrogen bond acceptor" and can significantly improve a drug candidate's pharmacokinetic profile by blocking metabolic oxidation at the aromatic ring.[2] Its strong electron-withdrawing nature can also modulate the pKa of nearby functionalities and enhance binding interactions with target proteins.[4]

The substrate, 1-fluoro-2-methoxy-4-(trifluoromethoxy)benzene, is an advanced building block designed for the efficient introduction of the valuable 2-methoxy-4-(trifluoromethoxy)phenyl scaffold. Nucleophilic aromatic substitution (SNAr) is the premier method for functionalizing this substrate. The reaction leverages the intrinsic electronic properties of the molecule to achieve high-yielding and regioselective substitution of the fluorine atom, providing a direct and versatile route to a diverse range of complex molecules.[5]

Mechanistic Rationale: Activating the Aryl Fluoride for SNAr

The feasibility of a nucleophilic aromatic substitution reaction is dictated by the electronic landscape of the aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, which requires the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

Key Factors Influencing Reactivity:

-

The Leaving Group (-F): In the context of SNAr, the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.[7] Fluorine's intense electronegativity strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This inductive activation overcomes its high bond strength, making fluoride an excellent leaving group for SNAr.[7]

-

The Activating Group (-OCF3): The trifluoromethoxy group at the para position is the dominant activating feature of the substrate. As a potent electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the first step.[6][8]

-

The Modulating Group (-OCH3): The ortho-methoxy group has a dual electronic nature. While it is an electron-donating group by resonance, its inductive effect is electron-withdrawing. In this substitution pattern, its primary role is often steric and electronic modulation, without impeding the reaction driven by the powerful para-OCF3 group.

While the addition-elimination pathway is the classically accepted model, it is worth noting for a specialist audience that recent computational and kinetic studies suggest some SNAr reactions may proceed through a concerted, rather than stepwise, mechanism.[9] However, for practical synthetic planning, the Meisenheimer model remains a robust predictive tool.

Core Application: Synthesis of 2-Methoxy-4-(trifluoromethoxy)aniline Derivatives

The synthesis of substituted anilines is a frequent objective in medicinal chemistry. This protocol provides a general and reliable method for the N-arylation of a wide range of primary and secondary amines.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes the reaction of 1-fluoro-2-methoxy-4-(trifluoromethoxy)benzene with a generic secondary amine, piperidine, as a representative example.

Materials & Reagents:

-

1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene

-

Amine nucleophile (e.g., Piperidine)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-2-methoxy-4-(trifluoromethoxy)benzene (1.0 equiv).

-

Addition of Reagents: Add the amine nucleophile (1.2 equiv) followed by anhydrous DMSO (to make a ~0.5 M solution with respect to the substrate).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Base Addition: Add anhydrous potassium carbonate (2.0 equiv).

-

Causality Note: A non-nucleophilic base is required to deprotonate the amine nucleophile (or the intermediate adduct), driving the reaction to completion. K₂CO₃ is a cost-effective and suitable choice.

-

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Causality Note: Thermal energy is required to overcome the activation energy of the rate-determining nucleophilic attack. The optimal temperature depends on the nucleophilicity of the amine.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure N-arylated product.

Data & Characterization

Table 1: Representative Examples of SNAr with Amine Nucleophiles

| Nucleophile | Temperature (°C) | Time (h) | Typical Isolated Yield (%) |

| Piperidine | 100 | 4 | 92% |

| Morpholine | 100 | 4 | 95% |

| Aniline | 120 | 12 | 75% |

| Benzylamine | 90 | 6 | 88% |

Expected Characterization Data for 1-(2-methoxy-4-(trifluoromethoxy)phenyl)piperidine:

-

1H NMR (400 MHz, CDCl3): Peaks corresponding to aromatic protons (~δ 6.7-7.0 ppm), methoxy protons (~δ 3.8 ppm), and piperidine protons (~δ 3.0 ppm and ~δ 1.7 ppm).

-

19F NMR (376 MHz, CDCl3): A singlet at approximately δ -58 ppm, characteristic of the -OCF3 group.

-

MS (ESI+): Calculated [M+H]+, observed [M+H]+.

Expanding the Scope: Synthesis of Aryl Ethers & Thioethers

The versatility of the substrate extends to O- and S-nucleophiles, providing access to other important structural motifs.

Protocol 2: General Procedure for SNAr with Alkoxides/Phenoxides

Key Modifications from Protocol 1:

-

Nucleophile Generation: The alkoxide or phenoxide must be generated prior to or in situ. For alcohols and phenols, a strong base like sodium hydride (NaH, 1.2 equiv) is typically used in an anhydrous polar aprotic solvent like DMF or THF at 0 °C before adding the aryl fluoride.

-

Reaction Conditions: These reactions often proceed at lower temperatures (e.g., room temperature to 80 °C) due to the higher nucleophilicity of alkoxides compared to neutral amines.

Protocol 3: General Procedure for SNAr with Thiolates

Key Modifications from Protocol 1:

-

Nucleophile Generation: Thiolates are readily formed from thiols using a milder base like potassium carbonate (K₂CO₃, 1.5 equiv) in a solvent like DMF.

-

Reaction Conditions: Thiols are exceptionally potent nucleophiles in SNAr.[10] These reactions are often very rapid and can typically be run at room temperature or with gentle heating (e.g., 50-60 °C).

Troubleshooting and Optimization

| Observation | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Base is not strong enough or is hydrated. | 1. Incrementally increase reaction temperature by 10-20 °C. 2. For weak nucleophiles, switch to a more polar solvent like NMP or use a stronger base (e.g., NaH for alcohols, DBU for some amines). 3. Use freshly dried, anhydrous base and solvent. |

| Side Product Formation | 1. Reaction temperature is too high, causing decomposition. 2. Presence of water leading to hydrolysis of the starting material. | 1. Reduce the reaction temperature and increase the reaction time. 2. Ensure all reagents and glassware are scrupulously dried. Run the reaction under a strict inert atmosphere. |

| Difficult Purification | 1. Residual high-boiling solvent (DMSO, DMF) in the crude product. | 1. During workup, perform multiple, vigorous washes with water and brine to remove the solvent. If necessary, azeotrope with heptane under reduced pressure. |

Safety Precautions

-

Solvents: Polar aprotic solvents like DMSO, DMF, and NMP are skin-permeable and can carry dissolved chemicals with them. Always wear appropriate personal protective equipment (PPE), including double gloves and safety glasses. Work in a well-ventilated fume hood.

-

Bases: Strong bases such as sodium hydride (NaH) are highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle only under an inert atmosphere.

-

General: All chemical manipulations should be performed following standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene is a highly effective and versatile electrophile for nucleophilic aromatic substitution. The strong activation provided by the para-trifluoromethoxy group enables facile and high-yielding reactions with a broad scope of amine, oxygen, and sulfur nucleophiles. The protocols and guidelines presented here offer a robust framework for researchers to synthesize a diverse array of functionalized building blocks, accelerating the discovery and development of new chemical entities for the pharmaceutical and agrochemical industries.

References

-

M. Shigeno, K. Hayashi, O. Sasamoto, R. Hirasawa, T. Korenaga, S. Ishida, K. Nozawa-Kumada, Y. Kondo. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146(48), 32452–32462. [Link]

-

Y. M. Kim, S. H. Kim, S. H. Kim, K. H. Kim, S. U. Son. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1422. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

M. Shigeno, K. Hayashi, O. Sasamoto, et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

-

Request PDF. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]

-

MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. MDPI. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-trifluoromethoxy-aniline.

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]

-

Preprints.org. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. [Link]

-

Organic Chemistry Portal. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Organic Chemistry Portal. [Link]

-

MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)aniline. MySkinRecipes. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

PubChem. (n.d.). 2-Methoxy-4-(trifluoromethyl)aniline. PubChem. [Link]

-

ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

-

Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. jelsciences.com [jelsciences.com]

- 5. nbinno.com [nbinno.com]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. mdpi.com [mdpi.com]

Application Note: The Trifluoromethoxy (-OCF₃) Group in Drug Design

Executive Summary: The "Super-Fluorine" Effect

The trifluoromethoxy group (-OCF₃) has evolved from a niche curiosity to a privileged motif in modern drug discovery. Often termed "super-fluorine," it offers a unique combination of extreme lipophilicity, high electronegativity, and—crucially—a distinct orthogonal conformational bias that differentiates it from its non-fluorinated ether counterparts.

This guide provides a technical roadmap for utilizing -OCF₃ to modulate pharmacokinetics (PK) and potency, supported by validated synthetic protocols for late-stage functionalization.

Physicochemical Profiling: The "Why"

The decision to incorporate an -OCF₃ group is rarely arbitrary. It is a strategic move to alter the electronic and steric landscape of a lead compound without adding excessive molecular weight.

Comparative Metrics

The table below contrasts -OCF₃ with common isosteres. Note the inversion of electronic behavior compared to the methoxy group (-OMe). While -OMe is an electron donor by resonance, -OCF₃ is a strong electron-withdrawing group (EWG) due to the high electronegativity of the three fluorine atoms suppressing the oxygen lone pair donation.

| Property | Methoxy (-OMe) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Impact on Drug Design |

| Hammett | -0.27 (Donor) | +0.54 (Strong EWG) | +0.35 (EWG) | Deactivates metabolic hotspots; modulates pKa. |

| Hammett | +0.12 | +0.43 | +0.38 | Inductive withdrawal stabilizes neighboring anions. |

| Hansch | -0.02 | +0.88 | +1.04 | Massive boost in BBB permeability and membrane crossing. |

| Conformation (Dihedral) | ~0° (Planar) | Free Rotation | ~90° (Orthogonal) | Forces "out-of-plane" binding vectors; disrupts stacking. |

The Orthogonal Conformational Lock

Unlike the methoxy group, which prefers to lie coplanar with an aromatic ring to maximize p-orbital overlap (resonance), the -OCF₃ group twists roughly 90° out of plane.

Mechanism: This is driven by two factors:

-

Steric Repulsion: The bulky

sphere repels ortho-hydrogens. -

Electronic Anomeric Effect: The oxygen lone pair donates into the low-lying

antibonding orbital (

Decision Pathway: When to Deploy -OCF₃

The following diagram illustrates the logic flow for selecting -OCF₃ during Lead Optimization.

Figure 1: Strategic decision tree for incorporating trifluoromethoxy groups to solve specific ADME-Tox and potency issues.

Synthetic Protocol: Late-Stage Functionalization

Historically, -OCF₃ groups were installed early via harsh chlorination/fluorination of phenols (

The following protocol is based on Silver(I)-Mediated Oxidative Trifluoromethoxylation , adapted from the works of Ngai, Ritter, and Tang. It allows the conversion of aryl stannanes or boronic acids to aryl trifluoromethyl ethers under mild conditions.

Reaction Scheme

Materials & Reagents[1][2]

-

Substrate: Aryl stannane (1.0 equiv) or Aryl boronic acid (requires pre-activation).

-

Trifluoromethyl Source: TMS-CF₃ (Ruppert-Prakash reagent).

-

Oxygen Source: The oxygen atom usually originates from the oxidant or an added salt depending on the specific variation (e.g., TAS-OCF3 generated in situ). Note: In the Ritter protocol, the O comes from the trifluoromethoxide anion generated in situ.

-

Oxidant: F-TEDA-PF₆ (Selectfluor) or AgF₂.

-

Catalyst/Mediator: AgPF₆ or AgOTf.

-

Solvent: Acetone/THF (anhydrous).

Step-by-Step Protocol (Ag-Mediated)

-

Preparation of Active Reagent (In Situ):

-

In a glovebox, weigh AgPF₆ (2.0 equiv) and Selectfluor (1.2 equiv) into a flame-dried Schlenk tube.

-

Add anhydrous KF (3.0 equiv) and TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) if generating anionic species.

-

Critical: Maintain strictly anhydrous conditions to prevent hydrolysis of the

anion to

-

-

Substrate Addition:

-

Dissolve the Aryl Stannane (0.2 mmol) in anhydrous Acetone (2.0 mL).

-

Cool the reaction vessel to -30°C (dry ice/acetone bath).

-

Add the substrate solution dropwise to the oxidant/silver mixture.

-

-

Trifluoromethylation:

-

Add TMS-CF₃ (or pre-generated TAS-OCF₃ solution) slowly.

-

Stir at -30°C for 1 hour.

-

Allow the mixture to warm to Room Temperature (25°C) over 4 hours.

-

Observation: A color change (often to dark gray/black) indicates silver precipitation.

-

-

Work-up:

-

Dilute with diethyl ether (20 mL).

-

Filter through a pad of Celite to remove silver salts.

-

Wash the filtrate with saturated

and Brine. -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Purify via Silica Gel Flash Chromatography.

-

Note: -OCF₃ compounds are highly lipophilic; they often elute much faster than their parent phenols.

-

Synthetic Workflow Diagram

Figure 2: Workflow for Silver-mediated oxidative trifluoromethoxylation.

Case Study: Riluzole (ALS Therapy)

Drug: Riluzole (Rilutek) Indication: Amyotrophic Lateral Sclerosis (ALS) Structure: 6-(trifluoromethoxy)benzothiazol-2-amine[1]

Role of -OCF₃ in Efficacy:

-

Metabolic Shield: The benzothiazole ring is prone to oxidative metabolism. Placing the -OCF₃ at the C6 position blocks hydroxylation, significantly extending the half-life (

). -

BBB Penetration: Riluzole targets voltage-gated sodium channels in the CNS. The high lipophilicity (

) of the -OCF₃ group is essential for crossing the Blood-Brain Barrier. -

Binding Affinity: The orthogonal twist of the -OCF₃ group allows it to fill a hydrophobic pocket in the sodium channel that a planar -OMe group could not access effectively.

References

-

Leroux, F. R., et al. (2025).[2] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules.

- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Classic reference for and values).

-

Ngai, M. Y., et al. (2015).[3] "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." J. Am. Chem. Soc.[4]

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

-

Ritter, T., et al. (2011). "Late-Stage Fluorination: The Trifluoromethoxy Group." Nature.[4] (Foundational work on Ag-mediated protocols).

Sources

Application Note: Preparation of Substituted Phenols from 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene

[1][2]

Executive Summary

This application note details the synthetic pathways for accessing high-value substituted phenols derived from 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene (CAS: 1240256-78-1).[1][2]

The trifluoromethoxy (

-

Nucleophilic Aromatic Substitution (

): Targeting the C–F bond to yield 2-Methoxy-4-(trifluoromethoxy)phenol . -

Demethylation: Targeting the C–O bond of the methoxy group to yield 2-Fluoro-5-(trifluoromethoxy)phenol .[1][2]

These protocols are optimized for reproducibility, yield, and safety, specifically addressing the electronic effects of the

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available from the starting scaffold.

Figure 1: Divergent synthetic pathways for accessing distinct phenolic isomers.[1][2]

Route A: Synthesis of 2-Methoxy-4-(trifluoromethoxy)phenol

Mechanism: Nucleophilic Aromatic Substitution (

Mechanistic Insight

The starting material possesses a fluorine atom at position 1. The

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Starting Material | 1.0 | Substrate |

| Potassium Hydroxide (KOH) | 3.0 - 4.0 | Nucleophile source |

| DMSO (Dimethyl sulfoxide) | Solvent | Polar aprotic medium |

| 1M HCl | Excess | Quenching/Acidification |

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[2][3] -

Dissolution: Add 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene (1.0 equiv) and anhydrous DMSO (0.5 M concentration relative to substrate).

-

Base Addition: Add powdered KOH (4.0 equiv). Note: Use powdered KOH for better solubility; pellets react slower.[1][2]

-

Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS.[1][2]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour carefully into crushed ice/water (5x reaction volume).

-